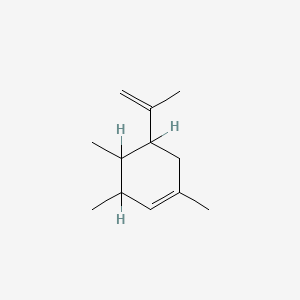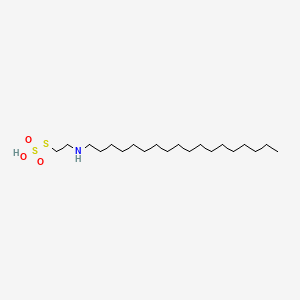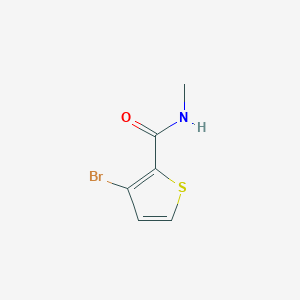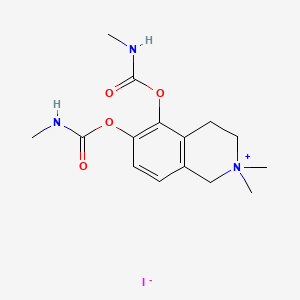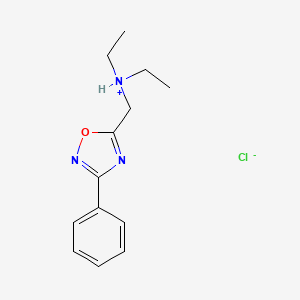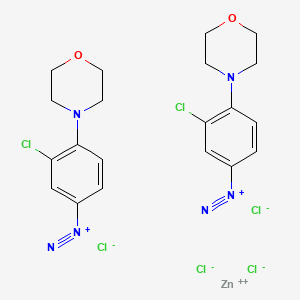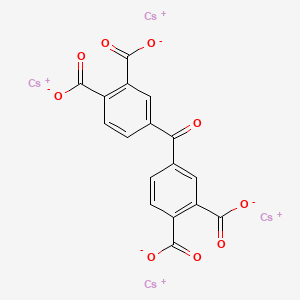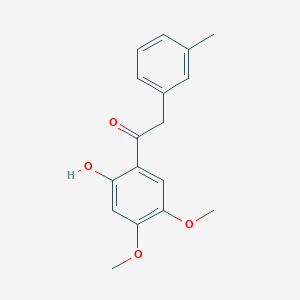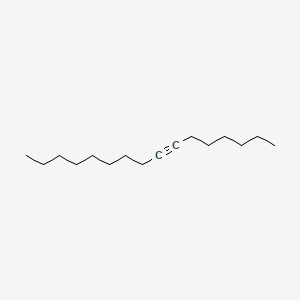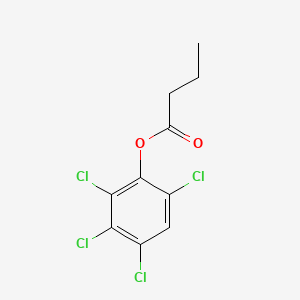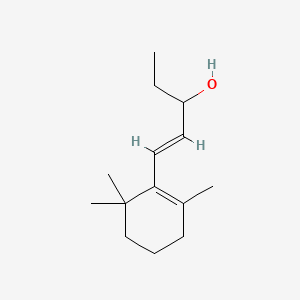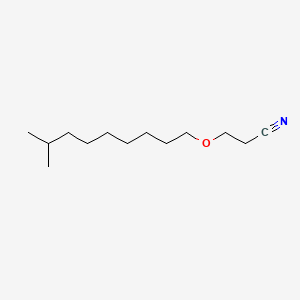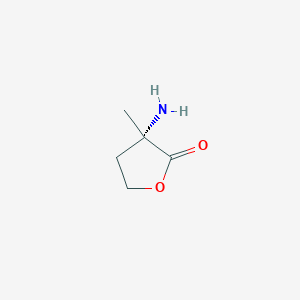![molecular formula C17H22N2O4 B13779943 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is a compound that consists of a bicyclic structure with nitrogen atoms and a phthalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine can be achieved through several methods. One common approach involves the reaction of phthalic acid with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under specific conditions . The reaction typically requires heating and may involve the use of solvents such as chloroform or ether to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid has several scientific research applications:
Chemistry: Used as a reagent and intermediate in organic synthesis to construct complex molecular structures.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the reaction kinetics and outcomes. Its bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A similar bicyclic compound with nitrogen atoms, used as a strong base in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another related compound with similar structural features and applications.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is unique due to its combination of a bicyclic structure with a phthalic acid moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phthalic acid |
InChI |
InChI=1S/C9H16N2.C8H6O4/c1-2-5-9-10-6-4-8-11(9)7-3-1;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-8H2;1-4H,(H,9,10)(H,11,12) |
InChI Key |
QSKYYWBUUZCVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


